(4-Iodo-3-methylisoxazol-5-yl)methanol
Overview
Description
(4-Iodo-3-methylisoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H6INO2 and its molecular weight is 239.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Derivatives
(4-Iodo-3-methylisoxazol-5-yl)methanol plays a role in the synthesis of novel compounds. For example, it has been used in the synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives with cytotoxic activity against human cancer cell lines (Rao et al., 2014). Additionally, it contributes to the synthesis of S-β-D-glucosides containing 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols (Chao & Wang, 2013).
Electron Spin Resonance Studies
In the field of electron spin resonance, the compound has been involved in studies of electron capture processes. Specifically, it has been part of research on the radical anions of halogenoimidazoles and their behavior in solutions like methanol (Symons & Bowman, 1990).
Catalytic Methods
This compound finds applications in catalysis. It has been used in the development of a RuCl3-catalyzed method for N-Methylation of amines using methanol as both a C1 synthon and H2 source (Sarki et al., 2021).
Photolysis Research
In photolysis research, the compound has been studied for its behavior when exposed to light. Research includes the photolysis of 3-hydroxyisoxazoles in methanol, revealing the formation of specific products (Nakagawa et al., 1974).
Chemical Synthesis
In chemical synthesis, this compound is a key intermediate. For instance, it has been used in the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a potential precursor for biomimetic chelating ligands (Gaynor et al., 2023).
Biological Applications
In biology, the compound has found use in engineering E. coli for the conversion of methanol to specialty chemicals, highlighting its potential in biotechnological applications (Whitaker et al., 2017).
Properties
IUPAC Name |
(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROZXJJWOCEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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